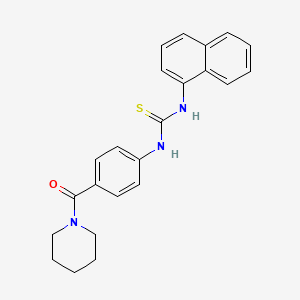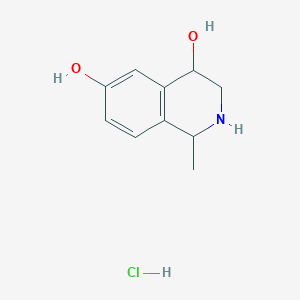
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound known for its neuroprotective and antidepressant properties . This compound has gained significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and substance abuse disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where biogenic amines (such as phenylethylamines and catecholamines) condense with aldehydes or α-keto acids . Another method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves several molecular targets and pathways:
Monoamine Oxidase (MAO) Inhibition: The compound acts as a reversible inhibitor of MAO, preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Neuroprotection: It exhibits neuroprotective properties by scavenging free radicals and antagonizing the glutamatergic system.
Antidepressant Effects: The compound has been shown to produce antidepressant-like effects by increasing the levels of monoamines in the brain.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: The parent compound, known for its antidepressant and neuroprotective effects.
3,4-Dihydroisoquinoline: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its dual role as a neuroprotectant and antidepressant, making it a promising candidate for further research and development in the field of neuropharmacology .
Propriétés
Numéro CAS |
74853-82-0 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-3-2-7(12)4-9(8)10(13)5-11-6;/h2-4,6,10-13H,5H2,1H3;1H |
Clé InChI |
IURGYZGICMBDCB-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=C(C=C2)O)C(CN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
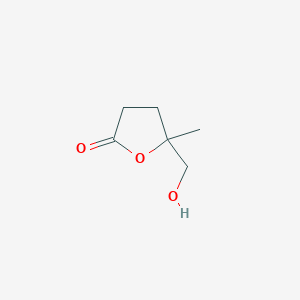
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
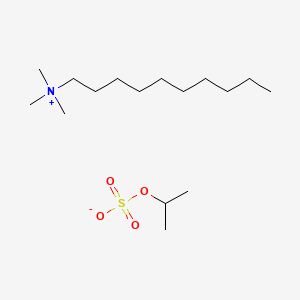
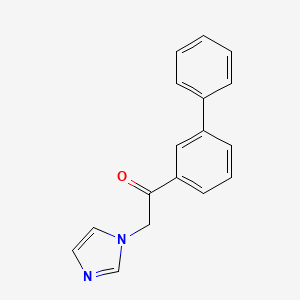
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)

